5-nitro-8-(4-phenylpiperazin-1-yl)quinoline
Description
5-nitro-8-(4-phenylpiperazin-1-yl)quinoline is a heterocyclic aromatic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry This compound features a quinoline core substituted with a nitro group at the 5-position and a phenylpiperazine moiety at the 8-position
Properties
IUPAC Name |
5-nitro-8-(4-phenylpiperazin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-23(25)17-8-9-18(19-16(17)7-4-10-20-19)22-13-11-21(12-14-22)15-5-2-1-3-6-15/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARXXVMVQGXLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-8-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 8-(4-phenylpiperazin-1-yl)quinoline using nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 5-position.
Another approach involves the condensation of 5-nitroquinoline with 4-phenylpiperazine under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. Large-scale production typically employs continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often integrated into the industrial processes to ensure environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-nitro-8-(4-phenylpiperazin-1-yl)quinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The phenylpiperazine moiety can undergo oxidation reactions to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite in aqueous medium.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base like sodium hydroxide.
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Major Products Formed
Reduction: 5-amino-8-(4-phenylpiperazin-1-yl)quinoline.
Substitution: 5-amino-8-(4-phenylpiperazin-1-yl)quinoline derivatives.
Oxidation: N-oxide derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-nitro-8-(4-phenylpiperazin-1-yl)quinoline varies depending on its application:
Antimicrobial Activity: The nitro group is believed to undergo reduction within bacterial cells, generating reactive intermediates that damage bacterial DNA and other cellular components.
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective film that prevents the interaction of the metal with corrosive agents.
Comparison with Similar Compounds
5-nitro-8-(4-phenylpiperazin-1-yl)quinoline can be compared with other quinoline derivatives such as:
8-hydroxyquinoline: Known for its metal-chelating properties and use as an antimicrobial agent.
Chloroquine: A well-known antimalarial drug that also features a quinoline core.
Nitroxoline: Another hydroxyquinoline derivative used as a urinary antibacterial agent.
The uniqueness of this compound lies in its combined structural features of a nitro group and a phenylpiperazine moiety, which confer distinct chemical reactivity and biological activity.
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